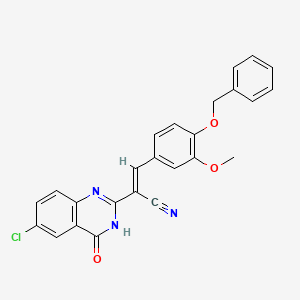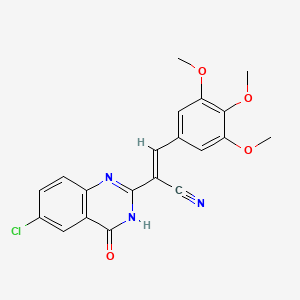![molecular formula C20H20N2O2S B3718922 4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718922.png)
4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one
Vue d'ensemble
Description
4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a phenylphenoxy group, and a propylsulfanyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylphenoxy group is introduced via nucleophilic substitution reactions, while the propylsulfanyl chain is attached through thiolation reactions. Common reagents used in these steps include bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography. The scalability of the process is crucial for commercial applications, and process optimization ensures cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but they generally involve key biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds exhibit antimicrobial and anti-inflammatory activities.
Uniqueness
4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of a pyrimidinone core with a phenylphenoxy group and a propylsulfanyl chain. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-14-19(23)22-20(21-15)25-13-7-12-24-18-11-6-5-10-17(18)16-8-3-2-4-9-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZCLJPIVFBSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)
![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)

![2-{[3-(2-chlorophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718860.png)
![4-methyl-2-[2-[2-(2-phenylphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718867.png)
![2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718870.png)
![1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
![2-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B3718910.png)
![4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718915.png)
![5-{[(4-methoxy-3-nitrobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3718931.png)
![5-{[(2-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3718942.png)
![4-methyl-2-[2-(3-phenoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718947.png)
![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718952.png)
